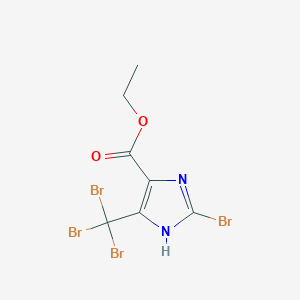

ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate

Description

Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate (CAS: 1437312-17-8) is a halogenated imidazole derivative characterized by a bromine atom at position 2, a tribromomethyl group at position 5, and an ethyl ester at position 4 of the imidazole ring. This compound’s structure imparts significant steric bulk and electron-withdrawing properties due to the high bromine content, making it a candidate for specialized applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., flame retardancy) . Its molecular formula is C₇H₅Br₄N₂O₂, with a molecular weight of 512.74 g/mol (calculated based on substituent masses).

Properties

IUPAC Name |

ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br4N2O2/c1-2-15-5(14)3-4(7(9,10)11)13-6(8)12-3/h2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPCXRKUAHBUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)Br)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901149892 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437312-17-8 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate typically involves the bromination of an imidazole precursor. The synthetic route may include the following steps:

Bromination of Imidazole: The imidazole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Formation of Tribromomethyl Group: The tribromomethyl group is introduced through a reaction with carbon tetrabromide (CBr4) in the presence of a base such as potassium carbonate (K2CO3).

Esterification: The carboxylate group is esterified using ethanol and a catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Ethyl 2-Bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate (CAS: 444326-49-2)

- Structure : Replaces the tribromomethyl group with a trifluoromethyl (-CF₃) group.

- Molecular Weight : ~307.06 g/mol (lower due to reduced halogen content).

- Key Differences :

Ethyl 2-Bromo-1H-imidazole-5-carboxylate (CAS: 74478-93-6)

- Structure : Lacks the tribromomethyl group at position 3.

- Molecular Weight : 219.04 g/mol.

- Thermal Stability: Lower bromine content decreases flame-retardant properties compared to the target compound .

Ester Group Variations

Methyl 2-Bromo-1-methyl-1H-imidazole-5-carboxylate (CAS: 120781-02-4)

- Structure : Methyl ester at position 5 and a methyl group at position 1.

- Molecular Weight : 233.03 g/mol.

- Ester Hydrolysis: Methyl esters are generally less reactive toward hydrolysis than ethyl esters, affecting prodrug design .

Halogenation and Functional Group Positioning

Ethyl 2-Amino-4-bromo-1H-imidazole-5-carboxylate (CAS: 2090379-45-4)

- Structure: Amino group at position 2 instead of bromine.

- Molecular Weight : 234.05 g/mol.

- Key Differences: Hydrogen Bonding: The amino group enables hydrogen bonding, increasing solubility in polar solvents. Reactivity: Amino groups facilitate electrophilic substitution, contrasting with the bromine’s role as a leaving group .

Tabulated Comparison of Key Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Properties |

|---|---|---|---|---|

| 1437312-17-8 (Target) | C₇H₅Br₄N₂O₂ | 512.74 | 2-Br, 5-CBr₃, 4-COOEt | High steric bulk, strong EWG effects |

| 444326-49-2 (Trifluoromethyl analog) | C₇H₅BrF₃N₂O₂ | 307.06 | 2-Br, 5-CF₃, 4-COOEt | Moderate EWG effects, higher volatility |

| 74478-93-6 (Non-tribromomethyl analog) | C₆H₇BrN₂O₂ | 219.04 | 2-Br, 5-H, 4-COOEt | Lower thermal stability |

| 120781-02-4 (N1-methyl analog) | C₇H₈BrN₂O₂ | 233.03 | 2-Br, 1-CH₃, 5-COOMe | Restricted conformation, slower hydrolysis |

| 2090379-45-4 (Amino-substituted) | C₆H₈BrN₃O₂ | 234.05 | 2-NH₂, 4-Br, 5-COOEt | Enhanced H-bonding, higher polarity |

Biological Activity

Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family, characterized by its unique brominated structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 404.77 g/mol. The presence of multiple bromine atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to inhibition or modification of their activity, making it a valuable tool in biochemical research. The compound's structure allows it to participate in various biochemical pathways, which may contribute to its therapeutic potential.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 18 | 50 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Inhibition of cell proliferation |

| A549 (lung cancer) | 20 | Disruption of mitochondrial function |

Case Study 1: Antimicrobial Efficacy

In a study aimed at evaluating the antimicrobial efficacy of this compound, researchers tested various concentrations against common pathogens. The results demonstrated a dose-dependent inhibition, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the compound's anticancer mechanisms using HeLa cells. The study revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Research Findings

Numerous studies have explored the biological activities and mechanisms associated with this compound:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Protein Interactions: Its brominated structure facilitates interactions with proteins, leading to alterations in their function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.